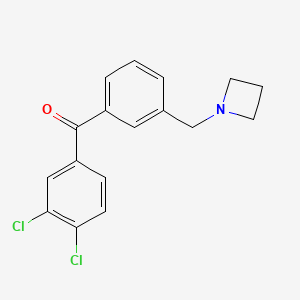

3'-Azetidinomethyl-3,4-dichlorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYKAJVKASFLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643277 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-15-1 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-Azetidinomethyl-3,4-dichlorobenzophenone

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3'-Azetidinomethyl-3,4-dichlorobenzophenone, a molecule of interest for researchers in drug discovery and development. The synthesis is strategically divided into two core stages: the construction of the 3,4-dichlorobenzophenone backbone and the subsequent introduction of the azetidinomethyl moiety. This document will delve into the mechanistic underpinnings of the selected reactions, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices, ensuring scientific integrity and reproducibility.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are recognized for their potential pharmacological activities, making their efficient synthesis a key objective for medicinal chemists.[1] The core structure features a dichlorinated benzophenone scaffold, which is a common motif in various biologically active compounds.[2] The appended azetidine ring, a strained four-membered heterocycle, is a valuable functional group in drug design, known to modulate physicochemical properties and biological activity.[3][4]

The synthetic approach detailed herein is a convergent one, focusing on the initial preparation of a functionalized benzophenone intermediate followed by the attachment of the azetidine ring. This strategy allows for flexibility in the synthesis of analogs and facilitates purification at intermediate stages. The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Synthesis of the 3,4-Dichlorobenzophenone Core

The cornerstone of this synthesis is the robust and well-established Friedel-Crafts acylation reaction.[5] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.

Reaction: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

In this pivotal step, 1,2-dichlorobenzene is acylated with benzoyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3,4-dichlorobenzophenone.[6][7] The chlorine atoms on the benzene ring are deactivating but direct the incoming electrophile to the para position relative to one of the chlorine atoms, leading to the desired 3,4-disubstituted product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to 3'-Azetidinomethyl-3,4-dichlorobenzophenone: A Potential Modulator of Voltage-Gated Sodium Channels

This technical guide provides a comprehensive overview of 3'-Azetidinomethyl-3,4-dichlorobenzophenone (CAS Number: 898772-15-1), a compound of interest within the broader class of benzophenone-based bioactive molecules. While public domain data on this specific molecule is limited, this document synthesizes available chemical information with the extensive research on related compounds, particularly in the context of voltage-gated sodium channel (Nav) modulation. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel analgesics and other therapeutic agents.

Introduction: The Therapeutic Potential of the Benzophenone Scaffold

The benzophenone core is a versatile scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. Its derivatives have been investigated for a range of biological activities, including as inhibitors of HIV non-nucleoside reverse transcriptase and as modulators of ion channels.[1][2] A significant area of focus for benzophenone-related compounds has been the development of inhibitors for the voltage-gated sodium channel Nav1.7.[3][4][5] The Nav1.7 channel is a genetically validated target for pain, as loss-of-function mutations lead to a congenital inability to experience pain, while gain-of-function mutations result in severe pain disorders.[5][6][7][8] Therefore, selective inhibitors of Nav1.7 hold immense promise as a new class of non-opioid analgesics.[9][10]

This compound, with its characteristic benzophenone structure and appended azetidine and dichloro-phenyl moieties, is logically positioned as a potential Nav1.7 inhibitor. The azetidine ring can influence solubility and target engagement, while the dichlorinated phenyl ring can contribute to the molecule's binding affinity and selectivity. This guide will explore the known properties of this compound and provide a framework for its potential synthesis and biological characterization based on established methodologies for similar molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These have been aggregated from various chemical supplier databases.[11][12][13][14]

| Property | Value | Source |

| CAS Number | 898772-15-1 | [11][12][13][14] |

| Molecular Formula | C17H15Cl2NO | [11] |

| Molecular Weight | 320.21 g/mol | [11] |

| IUPAC Name | methanone | [13] |

| Boiling Point (Predicted) | 456.3 ± 45.0 °C | [11] |

| Density (Predicted) | 1.321 ± 0.06 g/cm³ | [11] |

| pKa (Predicted) | 8.07 ± 0.10 | [11] |

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of benzophenones and the introduction of the azetidinomethyl group. A common method for synthesizing dichlorobenzophenones is through a Friedel-Crafts acylation reaction.[15]

Proposed Synthetic Pathway

A potential synthetic workflow for this compound is outlined below. This represents a logical, multi-step process that would be familiar to medicinal chemists.

Experimental Protocol: Hypothetical Synthesis

The following is a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of (3-Methylphenyl)(3,4-dichlorophenyl)methanone

-

To a stirred suspension of anhydrous aluminum chloride in dry 1,2-dichlorobenzene at 0-5 °C, add 3-methylbenzoyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (3-(Bromomethyl)phenyl)(3,4-dichlorophenyl)methanone

-

Dissolve the product from Step 1 in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under a UV lamp for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

-

Purify the resulting crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the brominated intermediate from Step 2 in a polar aprotic solvent like acetonitrile.

-

Add an excess of azetidine and a base such as potassium carbonate.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the final product by column chromatography to yield this compound.

Biological Activity and Mechanism of Action: A Focus on Nav1.7 Inhibition

While direct biological data for this compound is not available in the public domain, its structural similarity to other known Nav1.7 inhibitors suggests it may act on this channel.[3][4][5] The voltage-gated sodium channel Nav1.7 plays a crucial role in the propagation of action potentials in nociceptive neurons.[6][7][8]

The Nav1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of Nav1.7 in the transmission of pain signals.

Characterization of Biological Activity: A Standardized Workflow

To ascertain the biological activity of a novel compound like this compound, a systematic workflow is essential. The following diagram and protocol outline the key steps in characterizing a potential Nav1.7 inhibitor.

Experimental Protocol: In Vitro Electrophysiology for IC50 Determination

This protocol describes the use of patch-clamp electrophysiology to determine the half-maximal inhibitory concentration (IC50) of a test compound on Nav1.7 channels expressed in a heterologous system.

-

Cell Culture: Culture HEK293 cells stably expressing human Nav1.7 channels in appropriate media.

-

Electrophysiology Setup: Use an automated patch-clamp system or a manual rig. Prepare intracellular and extracellular solutions.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the extracellular solution to achieve the desired final concentrations.

-

Data Acquisition:

-

Establish a whole-cell patch-clamp configuration.

-

Apply a voltage protocol to elicit Nav1.7 currents (e.g., a depolarizing step to 0 mV from a holding potential of -120 mV).

-

Record baseline currents.

-

Perfuse the cells with increasing concentrations of the test compound, recording the current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration.

-

Normalize the current to the baseline.

-

Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective Nav1.7 inhibitors often involves extensive SAR studies.[3][4] For the benzophenone scaffold, key modifications can influence activity and selectivity.

-

A-Ring (Azetidinomethyl-phenyl): The substitution pattern and the nature of the basic amine are critical. The azetidine moiety likely contributes to the compound's physicochemical properties, such as solubility and membrane permeability, and may interact with specific residues in the channel protein.

-

B-Ring (3,4-Dichlorophenyl): The halogen substitution pattern on this ring is crucial for potency and selectivity. The chlorine atoms can form important interactions within the binding pocket of the Nav1.7 channel.

Challenges and Future Directions in Nav1.7 Inhibitor Development

Despite the strong genetic validation of Nav1.7 as a pain target, the clinical development of selective inhibitors has been challenging.[6][16] Several Nav1.7 inhibitors have failed to demonstrate significant efficacy in clinical trials for neuropathic pain.[6][7][16] This discrepancy between preclinical and clinical results may be due to several factors, including:

-

Differences in pain models used in preclinical studies versus the clinical pain conditions being treated.[6]

-

The complexity of pain signaling, which may involve multiple ion channels and pathways.

-

The potential for state-dependent binding of inhibitors, which may not be fully captured in all preclinical assays.[17]

Future research will likely focus on developing inhibitors with novel binding modes, improved pharmacokinetic properties, and better translation from preclinical models to clinical efficacy. Compounds like this compound, representing a specific chemical space within the broader class of benzophenones, warrant further investigation to fully understand their therapeutic potential.

References

- Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain. (2025-03-01). Vertex AI Search.

- What are Nav1.7 inhibitors and how are they used in the treatment of neuropathic pain? (2017-08-21). Vertex AI Search.

- A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC - PubMed Central. (2023-05-04). Vertex AI Search.

- Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain. (2024-03-21). Vertex AI Search.

- Sodium Channel Blockers Clinical Trial Pipeline Accelerates as 20+ Pharma Companies Rigorously Developing Drugs for Market Entry | DelveInsight - GlobeNewswire. (2025-04-09). Vertex AI Search.

- 898772-15-1(this compound) Product Description - ChemicalBook. Vertex AI Search.

- 3'-Azetidinomethyl-3,4-dichlorobenzophenone898772-15-1,Purity96 ... Vertex AI Search.

- Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed. Vertex AI Search.

- Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed. (2025-12-05). Vertex AI Search.

- Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein - PubMed. (2012-04-12). Vertex AI Search.

- Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed. (2020-06-11). Vertex AI Search.

- Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.

- azetidinomethyl-3,4-dichlorobenzophenone | 898772-15-1 - Sigma-Aldrich. Vertex AI Search.

- This compound | 898772-15-1. Vertex AI Search.

- Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain. (2022-10-18). Vertex AI Search.

- Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PubMed Central. Vertex AI Search.

- Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC - PubMed Central. Vertex AI Search.

- Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed. Vertex AI Search.

- The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed. Vertex AI Search.

- 3'-AZETIDINOMETHYL-3,5-DICHLOROBENZOPHENONE CAS#: 898772-18-4. Vertex AI Search.

- Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in r

- Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC - PubMed Central. (2019-07-17). Vertex AI Search.

- CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone. Vertex AI Search.

- Poly(methyl methacrylate-co-methacrylic acid) | 25086-15-1 - ChemicalBook. Vertex AI Search.

- Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed. Vertex AI Search.

- Indoline | 496-15-1 - ChemicalBook. (2025-11-27). Vertex AI Search.

- Synthesis of 4,4'-dichlorobenzophenone - PrepChem.com. Vertex AI Search.

- 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem. Vertex AI Search.

- 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem. Vertex AI Search.

- 4,4'-Dichlorobenzophenone - Wikipedia. Vertex AI Search.

- Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme - ResearchG

- 4,4'-Dichlorobenzophenone - the NIST WebBook. Vertex AI Search.

- 4,4'-Dichlorobenzophenone oxime | C13H9Cl2NO | CID 74389 - PubChem. Vertex AI Search.

Sources

- 1. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium Channel Blockers Clinical Trial Pipeline Accelerates [globenewswire.com]

- 10. Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 898772-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. molbase.com [molbase.com]

- 13. This compound | 898772-15-1 [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]

- 16. medcentral.com [medcentral.com]

- 17. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-(Azetidin-1-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone (PF-3845): A Potent and Selective FAAH Inhibitor

This technical guide provides a comprehensive overview of (3-(Azetidin-1-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone, a significant molecule in the field of endocannabinoid research, more commonly known as PF-3845. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, mechanism of action, and biological activity of this potent and selective fatty acid amide hydrolase (FAAH) inhibitor.

Introduction and Significance

(3-(Azetidin-1-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone, or PF-3845, has emerged as a critical pharmacological tool for investigating the therapeutic potential of modulating the endocannabinoid system. The endocannabinoid system is a key regulator of numerous physiological processes, including pain, inflammation, mood, and memory[1][2]. A primary enzyme in this system, Fatty Acid Amide Hydrolase (FAAH), is responsible for the degradation of the endocannabinoid anandamide (AEA)[2][3]. By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced cannabinoid receptor signaling in a site- and event-specific manner[4]. This indirect modulation of the endocannabinoid system is a promising therapeutic strategy that may avoid the psychotropic side effects associated with direct cannabinoid receptor agonists[4].

PF-3845 is a potent, selective, and irreversible covalent inhibitor of FAAH[5][6]. Its high selectivity and in vivo efficacy have made it an invaluable asset in preclinical studies exploring treatments for inflammatory pain, anxiety, and neurodegenerative conditions[5][7][8]. This guide will delve into the technical details of PF-3845, providing a foundation for its application in research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of PF-3845 is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| IUPAC Name | (3-(Azetidin-1-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone | - |

| Synonyms | PF-3845 | [5][6] |

| CAS Number | 1196109-52-0 | [9] |

| Molecular Formula | C₁₇H₁₅Cl₂NO | [10] |

| Molecular Weight | 320.21 g/mol | - |

| Appearance | Crystalline solid | [9] |

| Solubility | Soluble in DMSO and ethanol | [9] |

Synthesis of (3-(Azetidin-1-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone

While the precise, proprietary synthesis of PF-3845 by its originators may not be publicly detailed, a plausible and scientifically sound synthetic route can be proposed based on established organic chemistry principles for the formation of benzophenones and the alkylation of azetidine. The following multi-step synthesis is a theoretical pathway for the preparation of PF-3845.

Proposed Synthetic Workflow:

Sources

- 1. PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo | Semantic Scholar [semanticscholar.org]

- 8. synthesis of azetidine .pptx [slideshare.net]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. Azetidin-1-yl(5-chloropyrazin-2-yl)Methanone synthesis - chemicalbook [chemicalbook.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3'-Azetidinomethyl-3,4-dichlorobenzophenone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents. 3'-Azetidinomethyl-3,4-dichlorobenzophenone is a compound of significant interest, incorporating a strained azetidine ring known to enhance pharmacokinetic properties and a dichlorobenzophenone scaffold prevalent in a wide array of biologically active molecules.[1][2] Despite its promising architecture, the precise mechanism of action remains unelucidated. This guide puts forth a primary hypothesis: that this compound acts as a selective antagonist of the Neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) implicated in inflammatory responses, pain signaling, and gastrointestinal motility.[3][4] We present a comprehensive, multi-phased experimental strategy designed to rigorously test this hypothesis, from initial in silico modeling and in vitro binding to cellular functional assays and concepts for in vivo validation. This document serves as a technical blueprint for researchers aiming to characterize this and similar novel chemical entities.

Introduction: The Scientific Rationale

The rational design of novel therapeutics often involves the strategic combination of chemical scaffolds with established utility. This compound, with the chemical formula C17H15Cl2NO, is a prime example of such a design.[5] Its structure is characterized by two key moieties:

-

The Benzophenone Core: The dichlorinated benzophenone framework is a versatile scaffold found in numerous compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2] The chlorine substitution pattern on the phenyl rings is critical for modulating target specificity and potency.

-

The Azetidine Moiety: The four-membered azetidine ring is increasingly utilized in drug discovery as a "privileged structure."[1] Its inherent ring strain and three-dimensional character can confer improved metabolic stability, solubility, and binding affinity compared to more flexible aliphatic chains or larger heterocyclic systems.[1]

The specific arrangement of these groups, particularly the 3,4-dichloro substitution and the meta-position of the azetidinomethyl group, suggests a precise three-dimensional conformation that may facilitate high-affinity interaction with a specific biological target. Given the structural similarities to known selective antagonists of the neurokinin-2 receptor, which also feature dichlorophenyl and nitrogen-containing heterocyclic components, we hypothesize that this compound's primary mechanism of action is the antagonism of this receptor.

The Primary Hypothesis: Neurokinin-2 Receptor Antagonism

We postulate that this compound functions as a competitive antagonist at the Neurokinin-2 (NK2) receptor.

The NK2 receptor is a tachykinin receptor whose primary endogenous ligand is Neurokinin A (NKA).[6] As a G-protein coupled receptor (GPCR), it is predominantly coupled to the Gq signaling pathway.[7][8] Ligand binding initiates a conformational change, activating Gq and subsequently Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of cellular responses, including smooth muscle contraction.[6] There is also evidence for NK2 receptor coupling to Gs proteins, leading to the activation of adenylyl cyclase and production of cyclic AMP (cAMP).[9]

NK2 receptors are widely expressed in the gastrointestinal tract, respiratory system, and central nervous system.[4] Their activation is linked to irritable bowel syndrome (IBS), asthma, and anxiety.[4][10] Consequently, NK2 receptor antagonists represent a promising therapeutic class for these conditions.[11][12]

Our hypothesis is that this compound binds to the NK2 receptor but does not induce the conformational change necessary for G-protein activation, thereby blocking NKA from binding and initiating downstream signaling.

A Phased Experimental Plan for Mechanism of Action (MoA) Validation

To systematically validate the hypothesis, we propose a three-phased approach. This workflow ensures a logical progression from computational prediction and target binding to functional cellular activity.

Phase 1: In Silico & In Vitro Target Binding Confirmation

The initial phase aims to determine if the compound physically interacts with the NK2 receptor at a molecular level.

3.1.1. Molecular Docking (In Silico)

-

Objective: To predict the binding pose and estimate the binding affinity of this compound within the ligand-binding pocket of the human NK2 receptor.

-

Causality: This computational step provides a structural hypothesis for the interaction, guiding further experimental design and helping to rationalize binding data. A favorable docking score would provide the first piece of evidence supporting our hypothesis.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: Obtain a high-resolution 3D structure of the human NK2 receptor. If a crystal structure is unavailable, generate a high-quality homology model using a suitable template from the GPCRdb or a similar database. Prepare the protein structure by adding hydrogen atoms, assigning charges, and removing water molecules using software like AutoDockTools.[13]

-

Ligand Preparation: Generate a 3D structure of this compound. Minimize its energy and assign appropriate charges.

-

Grid Box Generation: Define a grid box that encompasses the known orthosteric binding pocket of the NK2 receptor, typically located within the transmembrane helices.[14]

-

Docking Execution: Perform the docking simulation using a program like AutoDock Vina.[15] Employ a Lamarckian genetic algorithm with a sufficient number of runs to ensure thorough conformational sampling.[14]

-

Analysis: Analyze the resulting poses based on the predicted binding energy (kcal/mol) and clustering. The lowest energy and most populated cluster represents the most probable binding mode. Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with receptor residues.

3.1.2. Radioligand Binding Assay (In Vitro)

-

Objective: To experimentally determine if the compound binds to the NK2 receptor and to quantify its binding affinity (Ki).

-

Causality: This is the gold standard for confirming direct target engagement. By competing with a known radiolabeled ligand, we can definitively prove that our compound interacts with the receptor and measure the strength of that interaction.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Use cell membranes prepared from a stable cell line overexpressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).[16]

-

Reaction Setup: In a 96-well plate, combine:

-

Cell membranes (e.g., 3-5 µg protein/well).

-

Radioligand: A fixed concentration of [125I]-Neurokinin A, typically at or near its Kd value (e.g., 3.3 nM).[16]

-

Test Compound: A range of concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known NK2 ligand, e.g., 10 µM (Nle¹⁰)-Neurokinin A (4-10)).

-

-

Incubation: Incubate the plate for 60 minutes at 27°C to allow the binding reaction to reach equilibrium.[16]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Phase 2: Cellular Functional Assays

Once binding is confirmed, the next phase is to determine the functional consequence of that binding—does it block or activate the receptor?

3.2.1. Calcium Mobilization Assay

-

Objective: To assess the ability of the compound to inhibit NKA-induced intracellular calcium release.

-

Causality: Since the NK2 receptor's primary signaling pathway is Gq-mediated calcium release, a potent blockade of this signal in the presence of the agonist (NKA) would provide strong evidence of functional antagonism.

Experimental Protocol: FLIPR-based Calcium Mobilization Assay

-

Cell Culture: Plate cells stably expressing the human NK2 receptor into 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid to prevent dye extrusion. Incubate for 1 hour at 37°C.[17]

-

Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes). Include vehicle-only control wells.

-

Agonist Stimulation and Detection: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR).[18]

-

Record a baseline fluorescence reading for several seconds.

-

Add a pre-determined concentration of NKA (typically the EC80 concentration to ensure a robust signal for inhibition) to all wells.

-

Immediately measure the fluorescence intensity kinetically for 2-3 minutes.

-

-

Data Analysis: The change in fluorescence (maximum signal - baseline) indicates the intracellular calcium concentration. Plot the response as a percentage of the NKA-only control against the log concentration of the test compound. Fit the data using a four-parameter logistic equation to determine the IC50, the concentration at which the compound inhibits 50% of the agonist response.

3.2.2. cAMP Accumulation Assay

-

Objective: To determine if the compound has any effect on the Gs-mediated signaling pathway of the NK2 receptor.

-

Causality: While secondary to the Gq pathway, assessing the cAMP response ensures a more complete profile of the compound's activity. It helps to rule out biased agonism or antagonism, where a compound might block one pathway while activating another.

Experimental Protocol: HTRF-based cAMP Assay

-

Cell Stimulation: In an assay plate, incubate NK2 receptor-expressing cells with:

-

The test compound at various concentrations.

-

The agonist NKA at its EC80 concentration.

-

Controls for basal (no NKA) and maximal (NKA only) stimulation.

-

-

Cell Lysis: After a 30-minute incubation, lyse the cells using the lysis buffer provided in a commercial HTRF cAMP assay kit (e.g., from Cisbio).[19]

-

Detection: Add the HTRF detection reagents to the lysate. These typically consist of an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).[20]

-

Incubation: Incubate for 60 minutes at room temperature to allow the competitive binding reaction to occur.

-

Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The ratio of the two emission signals is inversely proportional to the amount of cAMP produced in the cells. Calculate the percent inhibition for each concentration of the test compound and fit the curve to determine an IC50 value.

Phase 3: In Vivo Proof-of-Concept

-

Objective: To determine if the in vitro antagonist activity translates to a physiological effect in a relevant animal model.

-

Causality: This step is crucial for establishing the therapeutic potential of the compound. A successful outcome would demonstrate that the compound can reach its target in a living system and produce the desired biological response. An established model is the NKA-induced colonic contraction in anesthetized rabbits, where changes in intracolonic pressure are measured following agonist challenge, with and without pre-treatment with the antagonist.[21][22]

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of Expected Quantitative Data

| Assay Type | Parameter | Expected Outcome for an Effective Antagonist |

| Molecular Docking | Predicted Binding Energy | Favorable (negative) score in the orthosteric pocket |

| Radioligand Binding | Ki | < 100 nM |

| Calcium Mobilization | IC50 | < 500 nM |

| cAMP Accumulation | IC50 | < 500 nM |

| In Vivo Model | ID50 (Dose for 50% inhibition) | Dose-dependent inhibition of NKA-induced response |

Conclusion

The novel compound this compound possesses structural motifs that strongly suggest a well-defined biological activity. This guide outlines a robust, hypothesis-driven framework to comprehensively investigate its mechanism of action, focusing on the plausible hypothesis of NK2 receptor antagonism. By progressing through in silico analysis, in vitro binding, and cellular functional assays, researchers can systematically build a data package to confirm or refute this hypothesis. The detailed protocols provided herein serve as a practical starting point for initiating this investigation. Successful validation of this compound as an NK2 antagonist would position it as a promising lead candidate for the development of new therapies for gastrointestinal, inflammatory, and central nervous system disorders.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Tachykinin NK 2 antagonist for treatments of various disease states. (2021). PubMed.

- Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome. (n.d.). PMC.

- Structural insights into the activation of neurokinin 2 receptor by neurokinin A. (2022). Cell Discovery.

- Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome. (n.d.). PubMed.

- Neurokinin A. (n.d.). Wikipedia.

- Unlocking the Potential of Neurokinin 2 Receptor (NK2R) Naturally. (n.d.). Benehealth.

- Beyond incretins: targeting neurokinin receptors for obesity treatment. (2025). PubMed Central.

- What are NK2R antagonists and how do they work?. (2024). Patsnap Synapse.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC.

- A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine. (n.d.). PMC.

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual.

- What are NK2R agonists and how do they work?. (2024). Patsnap Synapse.

- NK2 Tachykinin Receptor Assay. (n.d.). Innoprot.

- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PMC.

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). PubMed.

- FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). NCBI.

- Summary of in vivo NK2-R antagonistic activity (ID50 value of PD...). (n.d.). ResearchGate.

- Establishment and Validation of a Rabbit Model for In Vivo Pharmacodynamic Screening of Tachykinin NK2 Antagonists. (n.d.). ResearchGate.

- Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. (n.d.). SciSpace.

- Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. (n.d.). MDPI.

- This compound Product Description. (n.d.). ChemicalBook.

- human Neurokinin NK2 Receptor. (n.d.). Revvity.

Sources

- 1. What are NK2R antagonists and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. benehealth.com [benehealth.com]

- 4. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 898772-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. What are NK2R agonists and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Beyond incretins: targeting neurokinin receptors for obesity treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. Neurokinin A - Wikipedia [en.wikipedia.org]

- 11. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Predicted Biological Activity of 3'-Azetidinomethyl-3,4-dichlorobenzophenone: A Prospective Analysis for Drug Discovery

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive, prospective analysis of the predicted biological activity and druggability of the novel chemical entity, 3'-Azetidinomethyl-3,4-dichlorobenzophenone. In the absence of direct experimental data, this document outlines a systematic, in silico-first approach to profile the compound. By deconstructing the molecule into its core pharmacophoric components—the 3,4-dichlorobenzophenone scaffold and the azetidine moiety—we leverage established principles of medicinal chemistry and computational modeling to predict potential biological targets, pharmacokinetic properties (ADMET), and a strategic plan for experimental validation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply modern predictive methodologies in early-stage discovery.

Introduction and Structural Rationale

The compound this compound is a novel chemical entity whose biological profile has not been characterized in public literature. Its structure, however, is composed of well-defined chemical motifs known to confer specific pharmacological and pharmacokinetic properties. A strategic analysis of these components provides a logical foundation for predicting its biological behavior.

The molecular structure consists of three key features:

-

Benzophenone Core: The diarylketone framework is a common motif in pharmacologically active compounds. Benzophenone derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Some derivatives have also been identified as potent antagonists for targets like the histamine H3 receptor.[3] The inherent photosensitizing capability of the benzophenone core is also a known characteristic, which can have implications for both therapeutic applications and toxicity.[4]

-

3,4-Dichloro Substitution: The specific placement of two chlorine atoms on one of the phenyl rings significantly modulates the molecule's electronic and lipophilic character. This halogenation pattern can enhance binding affinity to protein targets through halogen bonding and other hydrophobic interactions. It also influences the molecule's metabolic stability, often by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Azetidine Moiety: The azetidine ring is a four-membered, saturated nitrogen heterocycle that has become recognized as a "privileged scaffold" in modern drug design.[5] Its inclusion offers several advantages:

-

Improved Physicochemical Properties: It introduces a sp3-rich, three-dimensional character, which can improve aqueous solubility and metabolic stability compared to more planar or lipophilic structures.[6]

-

Conformational Rigidity: The strained ring restricts the conformational flexibility of the attached side chain, which can lead to a more favorable entropy of binding to a biological target and thus higher affinity.[7]

-

Bioisosteric Replacement: The azetidine ring is often used as a bioisostere for other cyclic amines like pyrrolidine or piperidine, offering a unique vector for exploring chemical space while maintaining a basic nitrogen handle for key interactions.[5]

-

The combination of these fragments suggests that this compound is a rationally designed molecule with a high probability of exhibiting specific biological activity, warranting a thorough predictive and experimental investigation.

Part 1: In Silico Prediction of Biological Activity

In modern drug discovery, in silico analysis serves as a critical "Tier Zero" screen, enabling the prioritization of compounds for synthesis and testing by predicting their biological and pharmacokinetic profiles.[8] This approach conserves resources and accelerates the design-make-test-analyze cycle.

Target Prediction by Chemical Similarity and Machine Learning

The principle of "guilt by association" posits that structurally similar molecules often interact with similar biological targets.[9] By leveraging large bioactivity databases like ChEMBL, we can predict potential targets for our query molecule.

Methodology Rationale: This workflow uses machine learning models and similarity searches that correlate chemical fingerprints with known drug-target interactions.[9][10] By identifying known bioactive molecules containing the dichlorobenzophenone or azetidine scaffolds, we can generate a ranked list of plausible protein targets.

Predicted Target Classes:

-

G-Protein Coupled Receptors (GPCRs): Benzophenone derivatives have been successfully developed as potent histamine H3 receptor antagonists, suggesting the scaffold is well-suited for GPCR binding.[3]

-

Kinases: The azetidine ring is a key component of several FDA-approved kinase inhibitors, such as baricitinib (JAK inhibitor) and cobimetinib (MEK inhibitor), where it improves pharmacokinetics and target selectivity.[6]

-

Enzymes: Various benzophenone derivatives have been shown to inhibit enzymes like acetylcholinesterase and cyclooxygenase (COX), indicating a broad potential for enzyme inhibition.[1][11]

Caption: Workflow for Similarity-Based Target Prediction.

ADMET Profile Prediction

A promising biological activity is irrelevant if a compound has poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Numerous open-access in silico tools can predict these crucial parameters from a molecule's structure alone.[12][13][14]

Methodology Rationale: We utilize algorithms that predict key physicochemical and pharmacokinetic properties based on vast datasets of experimentally determined values. Tools like SwissADME and pkCSM provide rapid and reliable estimates that guide molecular design and flag potential liabilities.

Predicted ADMET & Physicochemical Properties:

| Parameter | Predicted Value/Classification | Rationale & Implication |

| Physicochemistry | ||

| Molecular Weight ( g/mol ) | ~322.2 | Well within the typical range for small molecule drugs (<500 Da), favoring good absorption. |

| LogP (Lipophilicity) | ~4.5 - 5.0 | High lipophilicity due to the dichlorobenzophenone core. May lead to poor solubility but good permeability. A potential liability for optimization. |

| Aqueous Solubility | Poorly Soluble | Expected due to high LogP. The basic azetidine nitrogen may allow for salt formation to improve solubility. |

| pKa (Basic) | ~8.5 - 9.5 | The azetidine nitrogen is basic and will be protonated at physiological pH, which can improve solubility and facilitate interactions with acidic residues in a binding pocket. |

| Pharmacokinetics | ||

| GI Absorption | High | Predicted to be high due to favorable lipophilicity and molecular weight. |

| Blood-Brain Barrier (BBB) | Likely to Penetrate | High lipophilicity and the presence of a tertiary amine often correlate with BBB penetration. Potential for CNS activity (therapeutic or side effect). |

| CYP450 Inhibition | Potential Inhibitor (e.g., 2D6, 3A4) | Aromatic systems are common substrates/inhibitors of CYP enzymes. The dichlorination may reduce metabolism but could still inhibit key isoforms, posing a risk for drug-drug interactions. |

| Druggability | ||

| Lipinski's Rule of 5 | 0-1 Violation (LogP > 5) | Generally compliant, indicating good potential for oral bioavailability. The high LogP is the main borderline parameter. |

| PAINS Alert | No Alert | The structure does not contain motifs typically associated with Pan-Assay Interference Compounds (PAINS). |

Part 2: Proposed Experimental Validation Plan

In silico predictions, while powerful, must be validated through rigorous experimentation.[15][16] The following outlines a logical, tiered strategy to confirm the predicted biological activity and assess the viability of this compound as a lead compound. This process ensures that experimental choices are driven by data and that protocols are self-validating.[17]

Overall Validation Workflow

The proposed workflow begins with broad, high-throughput screening to confirm the in silico predictions and progresses to more specific, mechanistic assays.

Caption: Tiered Experimental Validation Workflow.

Protocol 1: In Vitro Target Engagement (Kinase Profiling)

Causality: This experiment directly tests the hypothesis that the compound interacts with one or more protein kinases. A broad panel screen is the most efficient method to identify primary targets and potential off-targets simultaneously.

Methodology: ADP-Glo™ Kinase Assay

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) to determine a dose-response curve.

-

Assay Plate Setup: In a 384-well plate, add 5 µL of a reaction buffer containing the specific kinase to be tested and its corresponding peptide substrate.

-

Compound Addition: Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells.

-

Kinase Reaction Initiation: Add 5 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 1 hour.

-

Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

-

Data Analysis: Calculate the percent inhibition relative to the DMSO control for each compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol 2: Cellular Bioactivity (Viability/Cytotoxicity Assay)

Causality: This experiment determines the functional consequence of target engagement within a cellular context. It assesses whether the compound's effect on a target (e.g., a kinase involved in proliferation) translates to a measurable cellular outcome, such as growth inhibition or death.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung cancer, selected based on kinase target expression) into a 96-well, clear-bottom plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 100 µM down to 1 nM). Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

-

Data Analysis: Normalize the data to the DMSO control (100% viability) and calculate the GI₅₀ value (the concentration at which 50% of cell growth is inhibited).

Synthesis and Conclusion

This compound is a novel chemical entity with a promising structural profile for biological activity. Our in silico analysis, grounded in the established roles of its constituent pharmacophores, predicts that this compound is most likely to function as a kinase inhibitor or a GPCR ligand . The molecule exhibits favorable drug-like properties, though its high lipophilicity may present a challenge for aqueous solubility that could require formulation strategies or medicinal chemistry optimization.

The proposed experimental plan provides a clear, logical, and efficient path to validate these predictions. Initial in vitro screening against a kinase panel will rapidly confirm or refute the primary hypothesis, while cellular viability assays will establish a functional consequence. The results of these initial experiments will dictate the subsequent steps, which could include more detailed mechanistic studies, off-target profiling, and the initiation of a structure-activity relationship (SAR) campaign to optimize potency and ADMET properties. This systematic approach, blending predictive science with rigorous experimental validation, embodies the core principles of modern, efficient drug discovery.

References

- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (n.d.). Frontiers in Chemistry.

- ADMET Predictor: In Silico Screening | Early Drug Discovery. (n.d.). Pharmaron.

- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.

- Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery.

- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.

- Computational/in silico methods in drug target and lead prediction. (n.d.).

- Benzophenone. (n.d.). Wikipedia.

- Azetidines. (n.d.). Enamine.

- ADMET-AI. (n.d.). ADMET-AI.

- An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features. (n.d.).

- In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE.

- Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. (n.d.). PubMed.

- Drug–target interaction prediction: databases, web servers and computational models. (2015).

- ADMET Predictor®. (n.d.).

- Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. (2011). European Journal of Medicinal Chemistry.

- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). ChemMedChem.

- AlphaFold 3 predicts the structure and interactions of all of life's molecules. (2024). Google Blog.

- Examples of benzophenone derivatives in the market and their uses. (n.d.).

- New methodology predicts biological activity of any molecule. (2021). News-Medical.Net.

- Predicted Biological Activity of Purchasable Chemical Space. (n.d.).

- Experimental Validation and Prediction of Super-Enhancers: Advances and Challenges. (n.d.). MDPI.

- Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024). ChemRxiv.

- A Practical Approach to Biological Assay Valid

Sources

- 1. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azetidines - Enamine [enamine.net]

- 8. pharmaron.com [pharmaron.com]

- 9. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 10. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADMET-AI [admet.ai.greenstonebio.com]

- 14. ayushcoe.in [ayushcoe.in]

- 15. mdpi.com [mdpi.com]

- 16. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. edraservices.nl [edraservices.nl]

An In-Depth Technical Guide to Determining the Aqueous Solubility of 3'-Azetidinomethyl-3,4-dichlorobenzophenone

Abstract

Aqueous solubility is a critical, often rate-limiting, physicochemical property in drug discovery and development.[1][2][3] Poor solubility can severely hinder a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to diminished bioavailability and potential project termination.[2][4] This guide provides a comprehensive technical framework for characterizing the aqueous solubility of the novel compound 3'-Azetidinomethyl-3,4-dichlorobenzophenone. As a substituted dichlorobenzophenone, this molecule is predicted to have low intrinsic aqueous solubility due to its hydrophobic benzophenone core.[5][6][7] This document outlines a multi-tiered strategy, beginning with in silico predictions and progressing through high-throughput kinetic screening to the definitive thermodynamic shake-flask method. Each protocol is detailed with scientific rationale to ensure robust, reproducible, and decision-enabling data generation for researchers, chemists, and drug development professionals.

Introduction: The Criticality of Solubility in Preclinical Development

In the journey from a new chemical entity (NCE) to a viable drug candidate, solubility is a fundamental gatekeeper.[4][8] A compound must be in solution to be absorbed and exert its pharmacological effect.[2][4] It is estimated that over 40% of NCEs emerging from discovery pipelines are practically insoluble in water, creating significant challenges for formulation and preclinical evaluation.[2] Early and accurate assessment of solubility is therefore not just a characterization step but a crucial risk-mitigation strategy that prevents costly late-stage failures.[3][9]

The subject of this guide, this compound, presents a typical challenge. Its core structure, 3,4-dichlorobenzophenone, is a hydrophobic aromatic ketone.[10][11] While the addition of an azetidinomethyl group introduces a basic, ionizable center (predicted pKa ≈ 8.07) which may enhance solubility at acidic pH, the overall molecule is expected to be poorly soluble in neutral aqueous media.[12] This guide provides the necessary protocols to precisely quantify this property.

Strategic Workflow for Solubility Assessment

A phased approach to solubility determination is most efficient, balancing throughput with accuracy. The workflow begins with computational estimates, followed by rapid experimental screening, and culminates in a definitive equilibrium measurement for lead candidates.

Caption: Experimental workflow for the Shake-Flask method.

Protocol: Shake-Flask Thermodynamic Solubility

-

System Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4). The presence of undissolved solid throughout the experiment is essential. [13]2. Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This extended period ensures the system reaches equilibrium. [14][15]3. Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove all undissolved particles.

-

Quantification (HPLC-UV): Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. [16][17][18] * Calibration Curve: Prepare a set of standards of known concentrations by dissolving the compound in a suitable organic solvent (e.g., acetonitrile) and develop a calibration curve of peak area versus concentration. [17][19] * Sample Analysis: Dilute the filtered aqueous sample with the organic solvent and analyze it by HPLC.

-

Calculation: Determine the concentration in the filtrate by comparing its peak area to the calibration curve, accounting for any dilution factors. [17] Self-Validation: The protocol's trustworthiness is ensured by confirming the presence of excess solid material at the end of the equilibration period. The use of a validated, specific HPLC method ensures accurate quantification without interference from potential impurities or degradants. [20]

-

Data Presentation and Interpretation

All solubility data should be summarized in a clear, tabular format for easy comparison. Since this compound has an ionizable group, performing these experiments at multiple pH values (e.g., pH 5.0, 7.4, and 9.0) is highly recommended.

Table 1: Hypothetical Solubility Data Summary for this compound

| Assay Type | Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Kinetic | PBS (7.4) | 25 | ~25 | ~74 | Turbidimetry |

| Thermodynamic | Acetate (5.0) | 25 | 150 | 441 | Shake-Flask HPLC-UV |

| Thermodynamic | PBS (7.4) | 25 | 10 | 29 | Shake-Flask HPLC-UV |

| Thermodynamic | Borate (9.0) | 25 | 8 | 23 | Shake-Flask HPLC-UV |

Interpretation:

-

Kinetic vs. Thermodynamic: Kinetic solubility values are often higher than thermodynamic values because they can represent a supersaturated state before precipitation is complete. [13]* Effect of pH: As expected for a basic compound, the solubility is significantly higher at acidic pH (5.0) where the azetidine nitrogen is protonated, compared to neutral (7.4) or basic (9.0) pH where the neutral form dominates.

-

Implications: The low solubility at physiological pH (7.4) indicates that this compound is a Biopharmaceutics Classification System (BCS) Class II or IV candidate (poorly soluble). [21]This flags the need for formulation strategies, such as salt formation or amorphous solid dispersions, to improve oral bioavailability for preclinical and clinical studies. [9][21][22]

Conclusion

This guide details an authoritative and logical progression of methodologies for the robust characterization of the aqueous solubility of this compound. By integrating in silico prediction, high-throughput kinetic screening, and gold-standard thermodynamic measurement, researchers can generate a comprehensive solubility profile. This data is fundamental for validating in vitro assays, interpreting in vivo pharmacokinetic results, and guiding the critical formulation development activities necessary to advance a promising but challenging compound through the preclinical pipeline. [23][24]

References

-

Poce G, Tsoleridis T, Vrontaki Z, et al. In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity. Mol Pharm. 2012;9(11):3333-3340. doi:10.1021/mp300378p. URL: [Link]

-

Palmer DS, O'Boyle NM, Glen RC, Mitchell JB. In silico prediction of aqueous solubility: the solubility challenge. J Chem Inf Model. 2007;47(1):150-158. doi:10.1021/ci600329p. URL: [Link]

-

Bergström CA, Norinder U, Luthman K, Artursson P. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Int J Pharm. 2018;540(1-2):159-167. doi:10.1016/j.ijpharm.2018.02.010. URL: [Link]

-

Ionescu M, Caira MR. The Importance of Solubility for New Drug Molecules. Farmacia. 2020;68(3):383-390. doi:10.31925/farmacia.2020.3.1. URL: [Link]

-

Substance solubility. Drug Discovery News. Published online May 20, 2019. URL: [Link]

-

Savjani KT, Gajjar AK, Savjani JK. Drug solubility: importance and enhancement techniques. ISRN Pharm. 2012;2012:195727. doi:10.5402/2012/195727. URL: [Link]

-

Savjani KT, Gajjar AK, Savjani JK. Drug solubility: importance and enhancement techniques. ISRN Pharm. 2012;2012:195727. URL: [Link]

-

Turbidimetric (Kinetic) Solubility Assay. Domainex. Accessed January 17, 2026. URL: [Link]

-

In Silico methods to predict solubility. ResearchGate. Published online October 2023. URL: [Link]

-

Whyte B. Drug solubility: why testing early matters in HTS. BMG LABTECH. Published April 6, 2023. URL: [Link]

-

Elder D, Holm R. Aqueous solubility: Simple predictive methods (in silico, in vitro and bio-relevant approaches). Int J Pharm. 2013;453(1):3-11. doi:10.1016/j.ijpharm.2012.10.041. URL: [Link]

-

Wenlock MC, Ghafourian T, Bowden M, et al. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Anal Chem. 2003;75(24):6894-6901. doi:10.1021/ac034685q. URL: [Link]

-

Benzophenone-3. Solubility of Things. Accessed January 17, 2026. URL: [Link]

-

Marques MRC, Loebenberg R, Almukainzi M. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2011;18(3):6-9. doi:10.14227/DT180311P6. URL: [Link]

-

Benzophenone. Solubility of Things. Accessed January 17, 2026. URL: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Published March 26, 2025. URL: [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Accessed January 17, 2026. URL: [Link]

-

Benzophenone. PubChem. Accessed January 17, 2026. URL: [Link]

-

BENZOPHENONE. In: Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. International Agency for Research on Cancer; 2013:9-54. URL: [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Accessed January 17, 2026. URL: [Link]

-

Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Accessed January 17, 2026. URL: [Link]

-

Turbidimetric Solubility Assay. Evotec. Accessed January 17, 2026. URL: [Link]

-

Wang L, Li J, Liu Z, et al. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. J Chem Eng Data. 2018;63(5):1567-1574. doi:10.1021/acs.jced.7b01099. URL: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Published February 14, 2021. URL: [Link]

-

Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Accessed January 17, 2026. URL: [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Published August 2025. URL: [Link]

-

Kumar S, Singh J, Gupta A, et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. 2015;16(5):985-1002. doi:10.1208/s12249-015-0371-3. URL: [Link]

-

Designing formulations for preclinical and early stage clinical studies. ondrugdelivery.com. Published May 21, 2020. URL: [Link]

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Accessed January 17, 2026. URL: [Link]

-

CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Accessed January 17, 2026. URL: [Link]

-

What Is Preclinical Drug Development? Chemistry For Everyone. Published online January 31, 2025. URL: [Link]

-

MedChem Essentials: Solubility part 2. Selvita. Published online April 7, 2025. URL: [Link]

-

3,4-Dichlorobenzophenone. PubChem. Accessed January 17, 2026. URL: [Link]

-

4,4'-Dichlorobenzophenone. Wikipedia. Accessed January 17, 2026. URL: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. ucd.ie [ucd.ie]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 9. altasciences.com [altasciences.com]

- 10. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. 898772-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pharmaguru.co [pharmaguru.co]

- 18. improvedpharma.com [improvedpharma.com]

- 19. researchgate.net [researchgate.net]

- 20. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 21. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]

- 22. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agnopharma.com [agnopharma.com]

- 24. m.youtube.com [m.youtube.com]

In Silico Characterization of 3'-Azetidinomethyl-3,4-dichlorobenzophenone: A Technical Guide for Drug Discovery Professionals

Abstract

The early stages of drug discovery are characterized by a high attrition rate of candidate molecules. To mitigate this, in silico modeling has emerged as an indispensable tool, offering a rational and cost-effective approach to predict the biological and pharmacological properties of novel chemical entities. This guide provides a comprehensive technical framework for the in silico evaluation of 3'-Azetidinomethyl-3,4-dichlorobenzophenone, a novel compound with a benzophenone scaffold. Given the limited publicly available data on this specific molecule[1], this document outlines a complete, prospective computational workflow. We will navigate the critical steps from target identification and homology modeling, through molecular docking and dynamics simulations, to the final stages of ADMET prediction. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each methodological choice, thereby ensuring a robust and self-validating computational assessment.

Introduction: The Rationale for an In Silico First Approach

This compound is a synthetic organic molecule featuring a dichlorinated benzophenone core functionalized with an azetidinomethyl group. The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, some benzophenones have been identified as inhibitors of P-glycoprotein[2] and cyclooxygenase (COX) enzymes[3], while others are explored for their anti-cancer and anti-plasmodial properties[4]. The novelty of this compound presents a compelling case for a thorough in silico investigation to elucidate its potential therapeutic applications and guide future experimental validations.

Computer-Aided Drug Design (CADD) methodologies are now integral to modern drug discovery, significantly shortening development timelines and reducing costs[5]. By simulating molecular interactions and predicting pharmacokinetic properties, we can prioritize promising candidates and identify potential liabilities early in the discovery pipeline[6][7]. This guide will detail a structured, multi-faceted computational approach to characterize this compound, providing a blueprint for the evaluation of other novel chemical entities.

Target Identification and Structural Modeling: Laying the Foundation

The initial and most critical step in the in silico analysis of a novel compound is the identification of its putative biological target(s). Given the benzophenone core, a logical starting point is to investigate proteins that are known to bind to similar structures.

Putative Target Selection

Based on existing literature for benzophenone derivatives, potential targets for this compound could include:

-

P-glycoprotein (P-gp): An ATP-binding cassette (ABC) transporter involved in multidrug resistance.[2]

-

Cyclooxygenase (COX) enzymes (COX-1 and COX-2): Key enzymes in the prostaglandin biosynthesis pathway and targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

-